N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
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Overview
Description
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Propanoyl Intermediate: The brominated indole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propanoyl intermediate.
Coupling with Beta-Alanine: The propanoyl intermediate is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Chemical Biology: Utilized in the development of chemical probes for investigating cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanine
- N-[3-(4-fluoro-1H-indol-1-yl)propanoyl]-beta-alanine
- N-[3-(4-methyl-1H-indol-1-yl)propanoyl]-beta-alanine
Uniqueness
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions with biological targets, potentially leading to enhanced potency and selectivity.
Properties
Molecular Formula |
C14H15BrN2O3 |
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Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(4-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-2-1-3-12-10(11)5-8-17(12)9-6-13(18)16-7-4-14(19)20/h1-3,5,8H,4,6-7,9H2,(H,16,18)(H,19,20) |
InChI Key |
QPVDMIAAVJCIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
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